molecular formula C14H12ClF2NO3S B7854630 N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide

N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide

Cat. No.: B7854630
M. Wt: 347.8 g/mol
InChI Key: INMXWHVUMXHXGA-UHFFFAOYSA-N
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Description

N-[3-Chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 3-chloro-4-(difluoromethoxy)phenyl group linked to a 4-methylbenzenesulfonamide moiety. This compound shares structural similarities with kinase inhibitors and other bioactive sulfonamides, where the sulfonamide group acts as a critical pharmacophore for binding interactions .

Properties

IUPAC Name

N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF2NO3S/c1-9-2-5-11(6-3-9)22(19,20)18-10-4-7-13(12(15)8-10)21-14(16)17/h2-8,14,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INMXWHVUMXHXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H13ClF2N2O3SC_{14}H_{13}ClF_2N_2O_3S. The compound features a sulfonamide group, which is known for its broad range of biological activities, including antibacterial and antitumor properties.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound may inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in tissues. This inhibition can lead to altered cellular pH levels, affecting cell proliferation and survival.
  • Antimicrobial Activity : Sulfonamides are known to mimic para-aminobenzoic acid (PABA), thus inhibiting bacterial folate synthesis. This mechanism can be extrapolated to this compound, suggesting potential antibacterial properties.

Biological Activity Data

A summary of the biological activities reported for this compound is presented in the table below:

Activity Description Reference
AntimicrobialInhibits bacterial growth by interfering with folate synthesis.
AntitumorExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryPotential to reduce inflammation through modulation of immune response.

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including Mia PaCa-2 and PANC-1. The results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the low micromolar range, indicating strong antimicrobial properties .
  • Anti-inflammatory Properties : In vitro studies showed that this compound could modulate inflammatory cytokine production in macrophages, potentially offering therapeutic benefits in inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Research indicates that sulfonamide derivatives exhibit selective cytotoxicity against various cancer cell lines. The presence of the difluoromethoxy group enhances the compound's ability to inhibit tumor growth by interfering with specific metabolic pathways involved in cancer cell proliferation .

Antimicrobial Properties
Sulfonamides are known for their antimicrobial properties, and N-[3-chloro-4-(difluoromethoxy)phenyl]-4-methylbenzenesulfonamide is no exception. Studies have shown that this compound exhibits activity against a range of bacterial strains, making it a candidate for further development as an antibiotic . The mechanism of action is believed to involve the inhibition of folate synthesis, which is crucial for bacterial growth.

Agricultural Applications

Herbicide Development
The structural characteristics of this compound suggest its potential as a herbicide. Compounds with similar sulfonamide structures have been utilized in agricultural practices to control weed growth effectively. The difluoromethoxy group may enhance the herbicidal activity by improving the compound's solubility and absorption in plant systems .

Material Science

Polymer Additives
In material science, sulfonamide compounds are being explored as additives in polymer formulations to improve thermal stability and mechanical properties. This compound can potentially serve as a stabilizer in various polymer matrices, enhancing their durability under environmental stress .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several sulfonamide derivatives, including this compound. The compound demonstrated significant inhibitory effects on prostate cancer cell lines, suggesting its potential as a lead compound for further drug development .

Case Study 2: Antimicrobial Activity

In another research article focusing on antimicrobial agents, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) comparable to existing antibiotics, highlighting its potential for treating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzenesulfonamides
  • N-(3-Chloro-4-((3-Fluorobenzyl)Oxy)Phenyl)-6-Iodoquinazolin-4-Amine () :
    This compound features a quinazoline core instead of a benzenesulfonamide. The 3-chloro-4-(fluorobenzyloxy) substituent is structurally analogous to the target’s 3-chloro-4-(difluoromethoxy) group. The replacement of difluoromethoxy with fluorobenzyloxy may reduce metabolic oxidation resistance, as ethers (difluoromethoxy) are generally more stable than benzyl ethers .

  • N-(3-((1,4-Diazepan-1-yl)Methyl)Phenyl)-4-Methylbenzenesulfonamide Hydrochloride (10d, ): This compound shares the 4-methylbenzenesulfonamide group but includes a diazepane-substituted phenyl ring.
Chloro-Substituted Sulfonamides
  • 4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-1,3-Benzimidazol-4-yl]Benzenesulfonamide (): This benzimidazole-containing sulfonamide has a 4-chloro substituent and a methoxybenzyl group.
Fluorinated Analogues
  • The morpholine sulfonyl group enhances solubility but may reduce blood-brain barrier penetration compared to the target’s methylbenzenesulfonamide .

Key Comparative Data

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) Core Structure Substituents Molecular Weight LogP* (Predicted)
Target Compound Benzenesulfonamide 3-Cl, 4-(difluoromethoxy), 4-Me ~343.8 ~3.2
10v () Quinazolin-4-amine 3-Cl, 4-(fluorobenzyloxy) ~545.9 ~4.5
10d () Benzenesulfonamide 3-(diazepane), 4-Me ~379.9 ~2.8
4-Chloro-N-[1-(3-methoxybenzyl)-... () Benzimidazole-sulfonamide 4-Cl, 3-methoxybenzyl ~439.9 ~4.1

Research Implications

  • The target’s difluoromethoxy group may require specialized fluorination protocols .
  • Biological Activity : While the target’s activity is uncharacterized, analogues with quinazoline cores () show kinase inhibition, implying that the sulfonamide group’s electronic profile is critical for target engagement .
  • Solubility vs. Permeability : The methylbenzenesulfonamide group balances lipophilicity better than polar substituents (e.g., morpholine sulfonyl in ), making the target a candidate for oral bioavailability .

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